molecular formula C6H8F2O3 B2692393 Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2503206-00-4

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No. B2692393
CAS RN: 2503206-00-4
M. Wt: 166.124
InChI Key: JRAYOJWUUXEOBR-UHFFFAOYSA-N
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Description

“Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is a chemical compound. Its molecular formula is C5H8F2O3 . It is a type of cyclopropane, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring .


Synthesis Analysis

The synthesis of cyclopropanes, such as “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, involves various methods. Some of these include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl , the Suzuki-Miyaura coupling reaction of potassium cyclopropyl , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate” is based on the cyclopropane core, which is a three-membered ring of carbon atoms . The compound has two fluorine atoms attached to the cyclopropane ring, making it a difluorocyclopropane .


Chemical Reactions Analysis

Cyclopropanes, including “Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate”, can undergo various chemical reactions. These include cross-coupling reactions with alkyl iodides , reactions with aryl bromides or triflates , and reactions with cyclopropylmagnesium bromide .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

A foundational aspect of research on Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its role in the synthesis of novel organic compounds. Csuk and Thiede (1999) demonstrated the preparation of novel difluorinated cyclopropane nucleoside analogues, showcasing the versatility of this compound in creating biologically relevant molecules Csuk & Thiede, 1999. Similarly, Carminati et al. (2020) reported an efficient biocatalytic method for the synthesis of CHF2-containing trisubstituted cyclopropanes, underlining the importance of such structures in drug discovery Carminati et al., 2020.

Advancements in Biocatalysis

The biocatalytic strategy for synthesizing CHF2-containing trisubstituted cyclopropanes, as explored by Carminati et al. (2020), highlights the role of engineered myoglobin catalysts in achieving high yield and stereoselectivity. This approach not only enhances the efficiency of chemical synthesis but also opens pathways for environmentally friendly alternatives to traditional synthetic methods Carminati et al., 2020.

Fluorinated Compounds in Drug Development

The difluoromethyl group, as found in derivatives of Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate, serves as a bioisostere for various functional groups in medicinal chemistry. This property is crucial for the development of novel pharmaceuticals, offering ways to modulate the biological activity and metabolic stability of therapeutic agents Carminati et al., 2020.

properties

IUPAC Name

methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAYOJWUUXEOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate

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